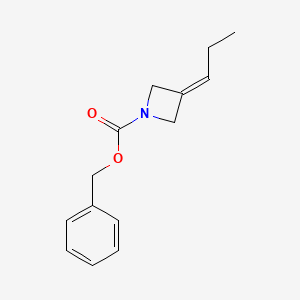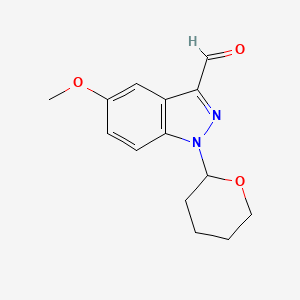
5-Methoxy-1-tetrahydropyran-2-YL-indazole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-1-tetrahydropyran-2-YL-indazole-3-carbaldehyde: is a chemical compound with the molecular formula C13H14N2O3 It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1-tetrahydropyran-2-YL-indazole-3-carbaldehyde typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate precursors, such as hydrazines and ortho-substituted nitrobenzenes, under acidic or basic conditions.
Introduction of the Tetrahydropyran Group: The tetrahydropyran group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indazole core is replaced by a tetrahydropyran moiety.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formylation: The formyl group can be introduced using Vilsmeier-Haack reaction conditions, where the indazole core is treated with a formylating agent like DMF and POCl3.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aldehyde group in 5-Methoxy-1-tetrahydropyran-2-YL-indazole-3-carbaldehyde can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products:
Oxidation: 5-Methoxy-1-tetrahydropyran-2-YL-indazole-3-carboxylic acid
Reduction: 5-Methoxy-1-tetrahydropyran-2-YL-indazole-3-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology:
Biological Probes: Utilized in the design of biological probes for studying enzyme activities and cellular processes.
Medicine:
Drug Development: Investigated for its potential as a lead compound in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Industry:
Materials Science: Explored for its potential use in the development of new materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-Methoxy-1-tetrahydropyran-2-YL-indazole-3-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. For example, it may inhibit specific enzymes or modulate signaling pathways involved in inflammation or cancer progression. Further research is needed to elucidate its precise molecular targets and mechanisms.
Vergleich Mit ähnlichen Verbindungen
Indazole-3-carbaldehyde: Lacks the methoxy and tetrahydropyran groups, making it less versatile in certain applications.
5-Methoxyindazole-3-carbaldehyde: Lacks the tetrahydropyran group, which may affect its biological activity and chemical reactivity.
1-Tetrahydropyran-2-YL-indazole-3-carbaldehyde: Lacks the methoxy group, which may influence its solubility and reactivity.
Uniqueness: 5-Methoxy-1-tetrahydropyran-2-YL-indazole-3-carbaldehyde is unique due to the presence of both the methoxy and tetrahydropyran groups, which can enhance its chemical reactivity and biological activity. These functional groups may also improve its solubility and stability, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H16N2O3 |
|---|---|
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
5-methoxy-1-(oxan-2-yl)indazole-3-carbaldehyde |
InChI |
InChI=1S/C14H16N2O3/c1-18-10-5-6-13-11(8-10)12(9-17)15-16(13)14-4-2-3-7-19-14/h5-6,8-9,14H,2-4,7H2,1H3 |
InChI-Schlüssel |
QHPPZWYAJJYNGE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N(N=C2C=O)C3CCCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azabicyclo[2.2.2]octan-4-amine;dihydrochloride](/img/structure/B13902517.png)

![[3-[Bis(phenylmethyl)amino]-5-methyl-2-oxidanyl-hexyl] ethanoate](/img/structure/B13902526.png)
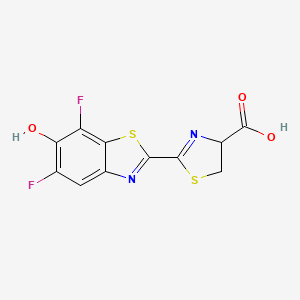
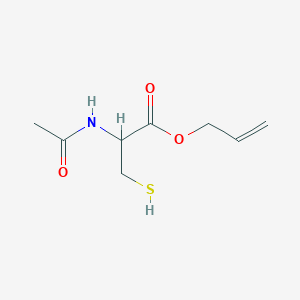
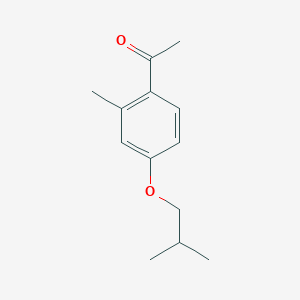
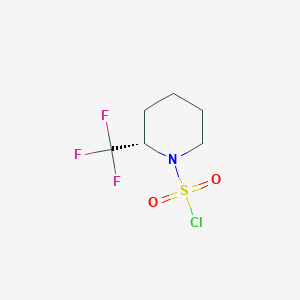
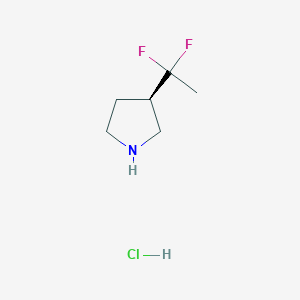



![Sodium 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B13902587.png)

